molecular formula C19H15N3O4S2 B3414345 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946327-23-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B3414345
CAS RN: 946327-23-7
M. Wt: 413.5 g/mol
InChI Key: UVIXJIYQIKGCJU-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic Properties

Compounds with a thiazole ring have been used in the development of analgesic (pain-relieving) drugs . This could potentially be an area of application for the compound .

Anti-inflammatory Use

Thiazole derivatives have also been associated with anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial and Antifungal Applications

Thiazole compounds have been found to have antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Some thiazole derivatives have shown antiviral activity . This could potentially be another area of application for the compound.

Diuretic Properties

Thiazole derivatives have been associated with diuretic properties . They could potentially be used in the treatment of conditions where reducing fluid build-up is beneficial.

Anticonvulsant Use

Compounds with a thiazole ring have been used in the development of anticonvulsant drugs . This could potentially be an area of application for the compound .

Antitumor or Cytotoxic Drug Development

Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests potential use in the development of new cancer treatments.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural features, we can hypothesize that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for toxicity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details about how these factors influence this compound’s action are currently unknown .

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c20-15(23)9-27-19-21-16(11-4-2-1-3-5-11)18(28-19)22-17(24)12-6-7-13-14(8-12)26-10-25-13/h1-8H,9-10H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIXJIYQIKGCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C(S3)SCC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 3
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 4
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 6
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

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